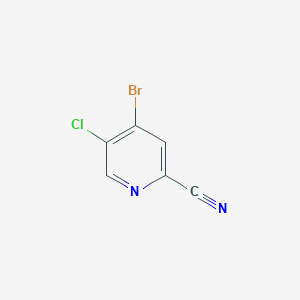
4-Bromo-5-chloropicolinonitrile
Descripción general
Descripción
“4-Bromo-5-chloropicolinonitrile” is a chemical compound with the molecular formula C6H2BrClN2 . It has an average mass of 217.451 Da and a mono-isotopic mass of 215.908981 Da .
Synthesis Analysis
The synthesis of “4-Bromo-5-chloropicolinonitrile” can be achieved through several methods. One such method involves the reaction of 4,5-dichloro-2-aminopyrimidine with potassium cyanide and 1,4-dibromobutane. Another method involves the reaction of 4-bromo-5-nitrophthalonitrile with aromatic and heterocyclic N- and O-nucleophiles in the presence of bases .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-chloropicolinonitrile” consists of a pyridine ring substituted with a bromine atom at the 4-position and a chlorine atom at the 5-position .
Physical And Chemical Properties Analysis
“4-Bromo-5-chloropicolinonitrile” has a boiling point of 338.6 °C and a melting point of 193-195 °C. It is highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in water.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation:
- 4-Bromo-2-chlorotoluene, a compound related to 4-Bromo-5-chloropicolinonitrile, has been synthesized using a method involving reduction, diazotization, and Sandmeyer reaction, providing an insight into the chemical transformation possibilities of bromo-chloro nitriles (Xue Xu, 2006).
Photosynthesis Inhibition Studies:
- Compounds similar to 4-Bromo-5-chloropicolinonitrile, like bromoxynil, have been studied for their effects on photosynthesis, particularly their impact on CO2 fixation and fluorescence properties in plants (Z. Szigeti, E. Tóth, G. Paless, 1982).
Herbicide Resistance in Transgenic Plants:
- Research on bromoxynil, a related compound, demonstrates how transgenic plants can be engineered for resistance to herbicides, which could have implications for the use of 4-Bromo-5-chloropicolinonitrile in agricultural settings (D. Stalker, K. Mcbride, L. D. Malyj, 1988).
Metabolic Studies:
- Although not directly on 4-Bromo-5-chloropicolinonitrile, studies on similar compounds provide insights into the metabolic pathways and transformation products in biological systems, which is crucial for understanding the environmental and health impacts of these chemicals (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).
Herbicide Assays in Biological Specimens:
- The detection and measurement of related benzonitrile herbicides, like bromoxynil, in various biological specimens are important for diagnosing acute poisoning, which can also be relevant for monitoring and managing the safety aspects of 4-Bromo-5-chloropicolinonitrile (R. Flanagan, M. Ruprah, 1989).
Direcciones Futuras
The high reactivity of bromo and nitro groups in similar compounds offers new opportunities for the synthesis of substituted phthalonitriles and various heterocyclic compounds . This suggests potential future directions in the synthesis and application of “4-Bromo-5-chloropicolinonitrile” and related compounds.
Propiedades
IUPAC Name |
4-bromo-5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIODOZFQRPYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloropicolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















